molecular formula C11H20N2O B14527983 1H-Imidazole-4-ethanol, 1-hexyl- CAS No. 62773-13-1

1H-Imidazole-4-ethanol, 1-hexyl-

Cat. No.: B14527983
CAS No.: 62773-13-1
M. Wt: 196.29 g/mol
InChI Key: YOQAHGIBPTXAKX-UHFFFAOYSA-N
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Description

1H-Imidazole-4-ethanol, 1-hexyl- is an imidazole derivative with a hexyl group at the 1-position and an ethanol substituent at the 4-position of the heterocyclic ring.

  • Molecular Formula: C₉H₁₆N₂O (inferred from substituents).
  • Molar Mass: ~168.24 g/mol (calculated).
  • Key Features: The hexyl chain enhances lipophilicity, influencing solubility and interaction with nonpolar environments .

Imidazole derivatives are widely used in pharmaceuticals, catalysis, and materials science due to their versatile chemical behavior.

Properties

CAS No.

62773-13-1

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

2-(1-hexylimidazol-4-yl)ethanol

InChI

InChI=1S/C11H20N2O/c1-2-3-4-5-7-13-9-11(6-8-14)12-10-13/h9-10,14H,2-8H2,1H3

InChI Key

YOQAHGIBPTXAKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=C(N=C1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-ethanol, 1-hexyl- typically involves the following steps:

Industrial Production Methods: Industrial production of 1H-Imidazole-4-ethanol, 1-hexyl- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-ethanol, 1-hexyl- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 1H-Imidazole-4-ethanol, 1-hexyl- with structurally related imidazole derivatives:

Compound Name Molecular Formula Substituents Key Properties/Applications References
1H-Imidazole-4-ethanol, 1-hexyl- C₉H₁₆N₂O 1-hexyl, 4-ethanol Hypothesized use in drug delivery or catalysis (polarity balance) Inferred
1H-Imidazole, 1-hexyl- C₉H₁₆N₂ 1-hexyl Bp: 135–136°C (24 Torr); used in surfactants and organic synthesis
2-Chloro-1-(4-methylsulfonylphenyl)-1H-imidazole C₁₀H₁₁ClN₂O₂S 2-chloro, 1-(4-methylsulfonylphenyl) High thermal stability; sulfur-containing intermediates
1H-Imidazole-4-ethanol, 2-(hydroxymethyl)-1-methyl-5-nitro- C₇H₁₁N₃O₄ 1-methyl, 2-hydroxymethyl, 5-nitro Pharmaceutical applications (nitro group enhances bioactivity)
1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]-1H-imidazole hydrochloride C₁₆H₂₂ClN₂O₂·HCl 1-hexyl (with phenoxy group) Likely bioactive (phenolic moiety and chloride enhance reactivity)

Substituent Effects on Properties

  • Hexyl vs. Shorter Alkyl Chains: The hexyl group in 1H-Imidazole, 1-hexyl- increases hydrophobicity compared to methyl or ethyl analogs, as seen in its lower aqueous solubility and higher boiling point .
  • Ethanol vs. Other 4-Position Substituents: 4-Acetyl-1H-imidazole (C₅H₆N₂O) exhibits strong electron-withdrawing effects due to the acetyl group, altering reactivity in condensation reactions . The 4-ethanol group in the target compound may participate in hydrogen bonding, enhancing solubility in polar solvents compared to nonpolar substituents.
  • Nitro and Chloro Substituents: Nitro groups (e.g., in 1H-Imidazole-4-ethanol, 2-(hydroxymethyl)-1-methyl-5-nitro-) increase electrophilicity, making such compounds intermediates in antibiotic synthesis . Chloro substituents (e.g., in and ) improve stability and are common in agrochemicals and pharmaceuticals .

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